(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone
描述
This compound features a hybrid structure combining an azetidine (four-membered nitrogen-containing ring), a 1,2,3-triazole substituted with a phenoxymethyl group, and a tetrahydrofuran-3-yl methanone moiety. The azetidine ring confers conformational rigidity, while the triazole serves as a versatile linker. The phenoxymethyl group introduces an ether-based lipophilic substituent, and the tetrahydrofuran-3-yl ketone adds a polar, oxygen-containing heterocycle.
属性
IUPAC Name |
oxolan-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(13-6-7-23-11-13)20-9-15(10-20)21-8-14(18-19-21)12-24-16-4-2-1-3-5-16/h1-5,8,13,15H,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXBMVGFYAABTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between the target compound and related triazole-containing derivatives:
*Molecular weight estimated based on formula.
Key Observations:
Triazole Substituents: The target compound’s phenoxymethyl group (ether linkage) is less polar than the sulfonylphenyl () or methoxycarbonyl () groups. This may reduce aqueous solubility but improve membrane permeability . Electron-withdrawing groups (e.g., sulfonyl in ) could enhance stability against nucleophilic attack compared to the electron-donating phenoxymethyl group .
Ketone/Heterocycle Variations: The tetrahydrofuran-3-yl group in the target compound is non-aromatic and may contribute to metabolic stability due to reduced oxidative susceptibility compared to aromatic systems like 2-phenylthiazole () . Thiazole-containing analogues () could engage in π-π stacking with biological targets, whereas tetrahydrofuran’s oxygen might participate in hydrogen bonding .
In contrast, larger rings (e.g., benzene in ) offer greater flexibility .
Crystallographic and Computational Analysis
- The SHELX software suite () is widely used for crystallographic refinement of such compounds.
常见问题
Q. What are the common synthetic routes for synthesizing (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core .
Azetidine Functionalization : Coupling of the triazole with azetidine derivatives under nucleophilic substitution conditions (e.g., using DIPEA as a base in DMF at 60–80°C) .
Methanone Linkage : Reaction of the azetidine intermediate with tetrahydrofuran-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU) .
- Characterization :
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of triazole and azetidine substitution .
- Mass Spectrometry (ESI-TOF) : To verify molecular weight and purity (>95%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1D/2D NMR : Assigns proton environments (e.g., distinguishing azetidine N-CH2 from tetrahydrofuran protons) and confirms spatial proximity via NOESY .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in azetidine and tetrahydrofuran moieties .
Advanced Research Questions
Q. How can regioselectivity challenges in the 1,2,3-triazole ring formation be addressed during synthesis?
- Methodological Answer :
- Catalyst Choice :
- Cu(I) Catalysts : Favor 1,4-regioisomers (kinetically controlled) .
- Ru(II) Catalysts : Promote 1,5-regioisomers (thermodynamically stable) .
- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity by comparing transition-state energies for azide-alkyne cycloaddition pathways .
Q. What computational methods are employed to predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, guided by triazole’s π-π stacking and hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.8, high BBB permeability) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites for derivatization .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar azetidine-triazole derivatives?
- Methodological Answer :
- Assay Standardization :
- Stereochemical Confirmation : Chiral HPLC or X-ray to rule out enantiomer-driven activity differences .
Experimental Design Considerations
Q. How to design a robust in vitro/in vivo study to evaluate this compound’s anti-inflammatory potential?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
